molecular formula C9H16F2N2O B13174755 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine

Cat. No.: B13174755
M. Wt: 206.23 g/mol
InChI Key: VAILCBZJMODSON-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-{8-oxa-3-azabicyclo[321]octan-3-yl}propan-1-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.

Scientific Research Applications

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and may exhibit similar biological activities.

    Tropane alkaloids: These natural products also contain a bicyclic structure and are known for their pharmacological properties.

Uniqueness

2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is unique due to the presence of the difluoro and oxa-azabicyclo moieties, which confer distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C9H16F2N2O

Molecular Weight

206.23 g/mol

IUPAC Name

2,2-difluoro-3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)propan-1-amine

InChI

InChI=1S/C9H16F2N2O/c10-9(11,5-12)6-13-3-7-1-2-8(4-13)14-7/h7-8H,1-6,12H2

InChI Key

VAILCBZJMODSON-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)CC(CN)(F)F

Origin of Product

United States

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